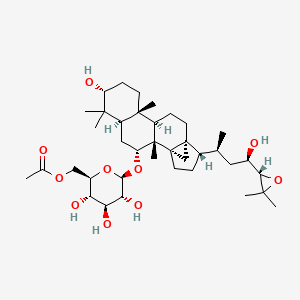

Cumingianoside F

Description

Cumingianoside F is a triterpenoid saponin isolated from the plant Dysoxylum cumingianum (Meliaceae) . Structurally, it is defined as 24,25-epoxy-13,30-cyclodammarane-3,7,23-triol attached to a 6-O-acetyl-β-D-glucopyranosyl residue via a glycosidic linkage at position 7 . Its molecular formula is C₃₈H₆₂O₁₂, with an average molecular weight of 722.9 g/mol. This compound has demonstrated antileukemic activity in preliminary studies, though its mechanisms remain less explored compared to structurally related analogs like Cumingianoside A .

The compound belongs to the cycloapotirucallane subclass of triterpenoids, characterized by a cyclized dammarane skeleton with unique epoxy and hydroxyl substitutions. These structural features are critical for its bioactivity, as modifications in hydroxylation, glycosylation, or cyclization patterns influence target specificity and potency .

Properties

Molecular Formula |

C38H62O10 |

|---|---|

Molecular Weight |

678.9 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-15-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-7-hydroxy-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C38H62O10/c1-19(15-22(40)31-34(5,6)48-31)21-9-14-38-18-37(21,38)13-10-24-35(7)12-11-26(41)33(3,4)25(35)16-27(36(24,38)8)47-32-30(44)29(43)28(42)23(46-32)17-45-20(2)39/h19,21-32,40-44H,9-18H2,1-8H3/t19-,21-,22+,23+,24+,25-,26+,27+,28+,29-,30+,31-,32-,35+,36-,37+,38+/m0/s1 |

InChI Key |

YJTJWLZANYUOEB-GRYJPLGOSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC[C@H](C6(C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O)O)C |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC34C2(C3)CCC5C4(C(CC6C5(CCC(C6(C)C)O)C)OC7C(C(C(C(O7)COC(=O)C)O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cumingianoside F shares structural and functional similarities with other triterpenoid saponins from Dysoxylum cumingianum, particularly Cumingianoside A, Cumingianoside R, and related cycloapotirucallanes. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Differences and Implications

Structural Variations: Epoxy Group in this compound: The 24,25-epoxy moiety distinguishes it from Cumingianoside A (14,18-cyclo) and R (23,24,25-trihydroxy). Glycosylation Patterns: Cumingianoside A’s 3-O-acetyl group and 7-O-glucopyranosyl linkage are critical for its anti-melanoma activity, while F’s 6-O-acetyl-glucopyranosyl may favor interactions with leukemia-specific targets .

Bioactivity and Mechanisms: Cumingianoside A:

- G2/M Cell Cycle Arrest: Inhibits CDK1/cyclin B1, downregulates E2F1, and induces apoptosis in BRAF-mutant melanoma cells (IC₅₀: 11.8–22.9 µM) .

- ER Stress and Autophagy : Activates IRE1α, cleaves PARP, and upregulates LC3B-II, linking ER stress to apoptosis .

- In Vivo Efficacy: Reduces tumor growth by 67% at 75 mg/kg in melanoma xenografts . this compound:

- Limited data suggest antileukemic effects, but its mechanisms (e.g., DNA damage, ROS modulation) remain uncharacterized.

Therapeutic Applications: Cumingianoside A is advanced in melanoma research, showing synergy with BRAF inhibitors (e.g., PLX4032) to overcome drug resistance . this compound’s antileukemic activity positions it as a candidate for hematologic malignancies, though further validation is needed .

Table 2: Pharmacological Comparison

Q & A

Q. What are best practices for validating computational docking studies of this compound?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate poses with molecular dynamics simulations (100 ns) and compare binding energies (ΔG) to known ligands. Publish RMSD plots and Ramachandran plots in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.